molecular formula C24H48N4O12Si3 B13731606 Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine CAS No. 29167-65-5

Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine

Cat. No.: B13731606
CAS No.: 29167-65-5
M. Wt: 668.9 g/mol
InChI Key: FOBGJHFRTCZWAF-UHFFFAOYSA-N
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Description

Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine is a complex organosilicon compound. It is known for its unique tricyclic structure, which includes silicon, oxygen, nitrogen, and carbon atoms. This compound is part of the silatrane family, which is characterized by its high stability and diverse reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine typically involves the reaction of tris(2-hydroxyethyl)amine with a silicon-containing reagent. One common method is the reaction of tris(2-hydroxyethyl)amine with silicon tetrachloride in the presence of a base, such as triethylamine, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction is typically carried out under controlled temperature and pressure to ensure the stability of the product.

Chemical Reactions Analysis

Types of Reactions

Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under mild conditions.

    Reduction: Sodium borohydride, typically in an alcohol solvent.

    Substitution: Various halides and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silatranes .

Scientific Research Applications

Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine involves its ability to form stable complexes with various molecules. This is due to the presence of silicon, which can form strong bonds with oxygen and nitrogen atoms. The compound can interact with molecular targets through hydrogen bonding, coordination, and other interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane
  • 1-ethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
  • 1-vinyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

Uniqueness

Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine is unique due to its tricyclic structure and the presence of multiple functional groups that allow for diverse reactivity. Its stability and ability to form complexes make it particularly valuable in various applications .

Properties

CAS No.

29167-65-5

Molecular Formula

C24H48N4O12Si3

Molecular Weight

668.9 g/mol

IUPAC Name

2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)-N,N-bis[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)ethyl]ethanamine

InChI

InChI=1S/C24H48N4O12Si3/c1-13-29-41(30-14-2-25(1)3-15-31-41)38-22-10-28(11-23-39-42-32-16-4-26(5-17-33-42)6-18-34-42)12-24-40-43-35-19-7-27(8-20-36-43)9-21-37-43/h1-24H2

InChI Key

FOBGJHFRTCZWAF-UHFFFAOYSA-N

Canonical SMILES

C1CO[Si]2(OCCN1CCO2)OCCN(CCO[Si]34OCCN(CCO3)CCO4)CCO[Si]56OCCN(CCO5)CCO6

Origin of Product

United States

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